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Introduction
Alisporivir (DEB025) is a non-immunosuppressive cyclophilin inhibitor that has demonstrated

potent antiviral activity against a broad range of viruses.[1][2] Its mechanism of action involves

targeting the host cellular protein, cyclophilin A (CypA), which is a peptidyl-prolyl isomerase

essential for the replication of several viruses, including Hepatitis C Virus (HCV), Human

Immunodeficiency Virus (HIV), and coronaviruses.[1][3][4] By binding to the enzymatic pocket

of CypA, Alisporivir prevents the interaction between CypA and viral proteins, such as the

HCV nonstructural protein 5A (NS5A), thereby inhibiting viral replication.[4][5] This host-

targeting mechanism offers a high barrier to the development of viral resistance.[1][6]

The determination of the optimal concentration of Alisporivir is a critical step in the design of

in vitro antiviral assays. This optimal concentration should effectively inhibit viral replication

while exhibiting minimal cytotoxicity to the host cells. This document provides detailed protocols

for key antiviral assays and summarizes the reported antiviral efficacy (EC50) and cytotoxicity

(CC50) data for Alisporivir to guide researchers in selecting the appropriate concentration

range for their experiments.
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The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic

concentration (CC50) of Alisporivir against various viruses and in different cell lines. The

Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of

the therapeutic window of the compound.

Table 1: Antiviral Activity (EC50) of Alisporivir against Various Viruses

Virus Cell Line Assay Type EC50 (µM) Reference(s)

Hepatitis C Virus

(HCV)
Huh-7 Replicon 0.02 - 0.23 [7]

MERS-CoV Vero CPE Reduction 3.6 [8]

MERS-CoV Huh7 CPE Reduction 3.4 [8]

SARS-CoV VeroE6 CPE Reduction Not specified [8]

SARS-CoV-2 Vero E6 RNA Production 0.46 ± 0.04 [9]

HIV-1 MT-4 CPE Reduction nanomolar range [8]

Hepatitis B Virus

(HBV)
HepG2.2.15 DNA Reduction ~4.1 [10]

Table 2: Cytotoxicity (CC50) of Alisporivir in Various Cell Lines

Cell Line Assay Type CC50 (µM) Reference(s)

Vero CPE Reduction 26.4 [8]

Huh7 CPE Reduction 43.8 [8]

Caco-2 CellTiter-Glo 3.1 [10]

MT-4 CDCF probe 20 [10]

Mechanism of Action
Alisporivir's antiviral effect stems from its ability to inhibit the host protein cyclophilin A (CypA),

a crucial factor in the replication of many viruses. The diagram below illustrates this
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mechanism, focusing on its well-characterized action against HCV.

Host Cell
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Cyclophilin A (CypA)

NS5A
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Viral ReplicationAlisporivir  inhibits

Seed cells in a 96-well plate

Prepare serial dilutions of Alisporivir

Add Alisporivir dilutions and controls to cells

Infect cells with virus (except cell control)

Incubate for 48-72 hours

Assess cell viability (e.g., Crystal Violet, MTT)

Calculate EC50 and CC50

 

Seed cells to form a confluent monolayer

Prepare virus-Alisporivir mixtures

Infect cell monolayers with mixtures

Overlay with semi-solid medium containing Alisporivir

Incubate until plaques are visible

Fix and stain cells

Count plaques and calculate EC50
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Seed cells and treat with Alisporivir

Infect cells with virus

Incubate for a defined period

Extract total RNA or DNA

Perform reverse transcription (for RNA viruses)

if RNA virus

Quantify viral nucleic acid by qPCR

Calculate EC50
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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